Methods of Synthesis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime typically involves the following steps:
Technical Details
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Common solvents used include ethanol or methanol under reflux conditions. The use of specific catalysts can also enhance the reaction efficiency .
Structure Description
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime features:
The three-dimensional conformation plays a significant role in its interaction with biological targets.
Data Representation
The structural formula can be represented using SMILES notation: C1=CC2=C(C=C1N(C(=O)C2)C)C=CC=C2C=CN(C(=O)C)C
. This notation encapsulates the connectivity and stereochemistry of the molecule .
Reactions Involving 2,3,4,9-Tetrahydro-1H-Carbazol-1-One O-(2-Fluorobenzyl)Oxime
This compound can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science .
Physical Properties
Chemical Properties
Relevant data regarding these properties can be found in various chemical databases and supplier documentation .
Scientific Uses
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime has potential applications in several fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3